(4E)-2-(4-chlorophenyl)-4-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzylidene]-1,3-oxazol-5(4H)-one
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Overview
Description
(4E)-2-(4-chlorophenyl)-4-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzylidene]-1,3-oxazol-5(4H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a pyrazolyl group, and an oxazol-5(4H)-one core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-2-(4-chlorophenyl)-4-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzylidene]-1,3-oxazol-5(4H)-one typically involves multi-step organic reactions. The process begins with the preparation of the core oxazol-5(4H)-one structure, followed by the introduction of the chlorophenyl and pyrazolyl groups through various substitution reactions. Common reagents used in these reactions include chlorinating agents, base catalysts, and solvents like dichloromethane and ethanol. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the stability of intermediates and the final product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring the purity of reagents, and implementing efficient purification techniques such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(4E)-2-(4-chlorophenyl)-4-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzylidene]-1,3-oxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reagents such as sodium borohydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, specific pH levels, and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.
Scientific Research Applications
Chemistry
In chemistry, (4E)-2-(4-chlorophenyl)-4-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzylidene]-1,3-oxazol-5(4H)-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound has shown potential in various assays and studies. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest. Researchers are investigating its potential as a probe for studying cellular processes and as a lead compound for drug development.
Medicine
In medicine, this compound is being explored for its therapeutic potential. Preliminary studies suggest that it may have anti-inflammatory, anticancer, and antimicrobial properties. Further research is needed to fully understand its pharmacological effects and potential clinical applications.
Industry
Industrially, this compound is used in the development of new materials and chemical products. Its unique properties make it suitable for applications in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (4E)-2-(4-chlorophenyl)-4-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzylidene]-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to alterations in cellular processes such as signal transduction, gene expression, and metabolic regulation. The exact molecular pathways involved are still under investigation, and ongoing research aims to elucidate the detailed mechanisms.
Comparison with Similar Compounds
Similar Compounds
- (4E)-2-(4-bromophenyl)-4-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzylidene]-1,3-oxazol-5(4H)-one
- (4E)-2-(4-fluorophenyl)-4-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzylidene]-1,3-oxazol-5(4H)-one
- (4E)-2-(4-methylphenyl)-4-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzylidene]-1,3-oxazol-5(4H)-one
Uniqueness
The uniqueness of (4E)-2-(4-chlorophenyl)-4-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzylidene]-1,3-oxazol-5(4H)-one lies in its specific substitution pattern and the presence of the chlorophenyl group This structural feature imparts distinct chemical and biological properties, differentiating it from other similar compounds
Properties
Molecular Formula |
C31H22ClN3O2 |
---|---|
Molecular Weight |
504.0 g/mol |
IUPAC Name |
(4E)-2-(4-chlorophenyl)-4-[[4-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)phenyl]methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C31H22ClN3O2/c32-25-15-13-24(14-16-25)30-33-28(31(36)37-30)19-21-11-17-26(18-12-21)35-29(23-9-5-2-6-10-23)20-27(34-35)22-7-3-1-4-8-22/h1-19,29H,20H2/b28-19+ |
InChI Key |
XIRXBWUKQRXQOJ-TURZUDJPSA-N |
Isomeric SMILES |
C1C(N(N=C1C2=CC=CC=C2)C3=CC=C(C=C3)/C=C/4\C(=O)OC(=N4)C5=CC=C(C=C5)Cl)C6=CC=CC=C6 |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)C3=CC=C(C=C3)C=C4C(=O)OC(=N4)C5=CC=C(C=C5)Cl)C6=CC=CC=C6 |
Origin of Product |
United States |
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